(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride
Overview
Description
“(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C10H18N2. It is also known as butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine .
Molecular Structure Analysis
The molecular structure of “(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride” consists of a butan-2-yl group attached to a 1-methyl-1H-pyrrol-2-yl group via a methylamine linkage . The exact 3D structure is not available in the current resources.Scientific Research Applications
Medicinal Chemistry and Pharmacology
Anti-HIV Activity: Research has explored the potential of this compound as an anti-HIV agent. For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives, including derivatives of our compound, and performed molecular docking studies to assess their anti-HIV-1 activity .
Organic Synthesis
Click Chemistry: The compound has been utilized in click chemistry reactions. For example, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with high regioselectivity via copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) using diethyl (α-azido(benzamido)methyl)phosphonate .
Electrochemical Sensors
Impedance-Based Immunosensors: Researchers have developed label-free impedance immunosensors using this compound. The process involves electrodeposition of single-walled carbon nanotubes (SWCNTs) and polymerization of oxiran-2-yl methyl 3-(1H-pyrrol-1-yl)propionate monomer (Pepx) on low-cost disposable indium tin oxide (ITO) electrodes. These sensors are highly sensitive for detecting the biomarker calreticulin (CALR) in human serum samples .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. These interactions can lead to changes in the conformation or activity of the target, resulting in altered cellular functions .
Biochemical Pathways
The specific biochemical pathways affected by (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride
are not known at this time. Pyrrole derivatives can affect a wide range of biochemical pathways depending on their specific targets. They have been found to have antimicrobial, anti-inflammatory, and analgesic activities, among others .
Result of Action
The molecular and cellular effects of (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride
Given the diverse biological activities of pyrrole derivatives, the effects could potentially be wide-ranging, depending on the specific targets and pathways involved .
properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]butan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.ClH/c1-4-9(2)11-8-10-6-5-7-12(10)3;/h5-7,9,11H,4,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBLJMLIIQQORL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CN1C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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